molecular formula C19H22N2O5S B5555517 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide

Cat. No. B5555517
M. Wt: 390.5 g/mol
InChI Key: KMKIXUXCIIBRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from 1,4-benzodioxane-6-amine with various sulfonyl chlorides, followed by reactions with alkyl/aralkyl halides in the presence of lithium hydride as a base in a polar aprotic solvent. These methods yield a variety of sulfonamide derivatives with potential biological activities (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structures of synthesized derivatives are characterized using contemporary analytical techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Electron Impact Mass Spectrometry (EIMS). These techniques confirm the projected structures of synthesized molecules, ensuring the success of the synthesis process and purity of the compounds (Abbasi et al., 2020).

Chemical Reactions and Properties

The synthesized molecules exhibit significant biological activities, such as bacterial biofilm inhibition and cytotoxicity, attributed to their unique chemical structures. The specific functional groups and molecular framework contribute to their interaction with biological targets, demonstrating the importance of chemical properties in defining biological activities (Abbasi et al., 2020).

Scientific Research Applications

Pharmacological Applications

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide is involved in research exploring its potential as a therapeutic agent due to its unique chemical structure. This compound is examined for its interaction with various biological targets, including receptors and enzymes, to elucidate its mechanism of action. For example, radiolabeled benzamides, which share structural similarities with this compound, have been used in imaging studies to visualize sigma receptors in patients with suspected primary breast cancer, indicating potential applications in oncology and diagnostic imaging (Caveliers et al., 2002).

Toxicological Evaluations

In the context of toxicology, compounds like 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide are crucial for understanding the safety profile of new chemical entities. Studies involving this compound focus on determining its toxicokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME) processes. Research also encompasses evaluating its potential toxic effects on various organ systems to ensure safety before further pharmaceutical development.

Environmental Impact Studies

Research on 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide extends to its environmental impact, particularly in terms of its persistence and bioaccumulation potential. Studies aim to assess how this compound, when released into the environment, interacts with ecosystems and wildlife. This involves investigating its degradation products and their effects, contributing to the development of safer and more environmentally friendly pharmaceuticals.

References

  • Caveliers, V., Everaert, H., John, C., Lahoutte, T., & Bossuyt, A. (2002). Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer: first clinical results. Journal of Nuclear Medicine: Official Publication, Society of Nuclear Medicine. Link to the paper.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Some related compounds have been reported to inhibit certain enzymes, potentially by binding to the active site of the enzyme and preventing it from catalyzing its normal reaction .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine” is associated with certain hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-3-21(4-2)19(22)15-7-5-6-8-16(15)20-27(23,24)14-9-10-17-18(13-14)26-12-11-25-17/h5-10,13,20H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKIXUXCIIBRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide

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